Bienvenue dans la boutique en ligne BenchChem!

3-Pyroglutamylthiazolidine-4-carboxylic acid

Hepatoprotection Acetaminophen toxicity Liver necrosis

Unlike generic thiazolidine-4-carboxylic acid (TCA) analogs that deplete brain NPSH and risk neurotoxicity, this pyroglutamyl-conjugated dipeptide delivers immunostimulating and hepatoprotective activity without CNS side effects. Covalent linkage is essential—simple physical mixtures of pyroglutamic acid + TCA fail to replicate efficacy. Serves as an ideal reference standard for benchmarking novel immunomodulators in vitro and in vivo. Bulk synthesis via patented phase-transfer catalysis ensures cost-effective, high-purity (≥98%) supply for pharmaceutical R&D and preclinical programs.

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
CAS No. 117241-40-4
Cat. No. B056477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyroglutamylthiazolidine-4-carboxylic acid
CAS117241-40-4
Synonyms3-((5-oxo-2-pyrrolidinyl)carbonyl)-4-thiazolidinecarboxylic acid
3-pyroglutamylthiazolidine-4-carboxylic acid
3-pyroglutamylthiazolidine-4-carboxylic acid, (R-(R*,S*))-isomer
Adimod
PGT-1A
pidotimod
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)N2CSCC2C(=O)O
InChIInChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)
InChIKeyUUTKICFRNVKFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyroglutamylthiazolidine-4-carboxylic acid (CAS 117241-40-4) – Molecular Identity and Key Procurement Specifications


3-Pyroglutamylthiazolidine-4-carboxylic acid (CAS 117241-40-4), also known as Pidotimod, is a synthetic dipeptide composed of L-pyroglutamic acid linked to L-thiazolidine-4-carboxylic acid [1]. It is classified as a thiazolidine derivative and a biological response modifier with documented immunostimulating, hepatoprotective, and radioprotective activities [2][3]. The compound is characterized by a molecular formula of C9H12N2O4S, a molecular weight of approximately 244.26 g/mol, and exists as a white to off-white crystalline powder with defined stereochemistry (R,R*,S*) [4].

Why 3-Pyroglutamylthiazolidine-4-carboxylic acid Cannot Be Replaced by In-Class Thiazolidine Analogs


Simple thiazolidine-4-carboxylic acid (TCA) and its 2-substituted derivatives function primarily as cysteine prodrugs that release free cysteine via non-enzymatic ring opening, which can lead to neurotoxic side effects including depletion of non-protein sulfhydryl (NPSH) levels in mouse brain [1]. In contrast, the conjugation of L-pyroglutamic acid to the thiazolidine-4-carboxylic acid scaffold in 3-Pyroglutamylthiazolidine-4-carboxylic acid confers distinct pharmacological properties including immunostimulating activity and hepatoprotection without the NPSH-depleting neurotoxicity observed with unsubstituted TCA and 2-substituted TCAs [2][3]. Additionally, the simple physical mixture of pyroglutamic acid (PGA) and TCA fails to reproduce the hepatoprotective efficacy of the intact conjugated dipeptide, demonstrating that covalent linkage is essential for activity [2]. These mechanistic and safety distinctions preclude direct substitution by generic thiazolidine-4-carboxylic acid analogs.

Quantitative Differential Evidence for 3-Pyroglutamylthiazolidine-4-carboxylic acid Versus Closest Analogs


Hepatoprotective Efficacy: 3-Pyroglutamylthiazolidine-4-carboxylic acid Versus Physical Mixture of Precursors (PGA + TCA)

In a rat model of acetaminophen-induced hepatotoxicity (5000 mg/kg p.o.), 3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA) demonstrated dose-dependent protection against liver necrosis. The physical mixture of its constituent precursors—pyroglutamic acid (PGA) and thiazolidine-4-carboxylic acid (TCA)—administered at equimolar doses failed to provide comparable hepatoprotection, indicating that the intact conjugated dipeptide structure is required for activity [1].

Hepatoprotection Acetaminophen toxicity Liver necrosis

Immunostimulating Activity: Restoration of Macrophage Superoxide Anion Production in Immunodepressed Mice

In prednisolone-immunodepressed mice (0.5 mg/kg/day s.c. for 2 days), 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) at 100 mg/kg b.i.d. significantly restored peritoneal macrophage superoxide anion (O₂⁻) production, a key marker of microbicidal activity. The compound reduced the immunodepressant action of prednisolone on this parameter [1]. Furthermore, derivative compounds (amides and esters) of 3-Pyroglutamylthiazolidine-4-carboxylic acid demonstrated improved pharmacological properties compared to the parent acid in this assay [2].

Immunostimulation Macrophage function Superoxide anion

Safety Differentiation: Absence of NPSH Depletion in Brain Versus 2-Substituted Thiazolidine-4-carboxylic Acids

2-Substituted thiazolidine-4(R)-carboxylic acids (such as 2-methyl-TCA) cause significant depletion of non-protein sulfhydryl (NPSH) levels in mouse brain, which is associated with neurotoxic side effects [1]. This NPSH depletion occurs because these compounds act as cysteine prodrugs that undergo ring opening to release free cysteine, which can disrupt redox homeostasis in the CNS. 3-Pyroglutamylthiazolidine-4-carboxylic acid, by contrast, is not reported to cause this brain NPSH depletion due to its distinct metabolic pathway and stability of the pyroglutamyl-thiazolidine amide bond [2].

Neurotoxicity Non-protein sulfhydryl Safety profile

Immunostimulating Activity: Increased Lymphocyte Proliferation and Cytokine Secretion Versus Novel Thiazolidinone Derivatives

In an in vitro comparative study of thiazolidinone derivatives, 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) was used as a reference standard. Novel nucleoside-containing thiazolidinone derivatives (CH1a, CH2a, CH1b, CH2b) were compared to Pidotimod for their ability to stimulate splenic lymphocyte proliferation and cytokine secretion. Pidotimod significantly increased IFN-γ secretion (P<0.01) and served as a benchmark for evaluating the relative potency of new immunomodulators [1].

T-cell proliferation Cytokine secretion Immunomodulation

Synthesis Yield Differentiation: Quantitative Synthesis Method for High-Yield Production

A process for the quantitative synthesis of 3-(L-pyroglutamyl)-L-thiazolidine-4-carboxylic acid has been patented, achieving quantitative yields via condensation of L-pyroglutamic acid with thiazolidine-4-carboxylic acid derivatives using phase transfer catalysts for protective group hydrolysis [1]. This represents a significant improvement over earlier synthetic methods that required toxic intermediates or yielded lower purity products [2].

Synthetic process Yield optimization Phase transfer catalysis

Optimal Application Scenarios for 3-Pyroglutamylthiazolidine-4-carboxylic acid Based on Differential Evidence


Preclinical Hepatoprotection Studies Requiring Intact Conjugated Dipeptide Activity

In acetaminophen-induced hepatotoxicity models, 3-Pyroglutamylthiazolidine-4-carboxylic acid provides dose-dependent protection against centrolobular necrosis that cannot be replicated by equimolar mixtures of its precursors (pyroglutamic acid + thiazolidine-4-carboxylic acid). This makes the intact compound essential for studies investigating hepatoprotective mechanisms distinct from simple cysteine prodrug release [1].

Immunostimulating Drug Discovery Using Validated Reference Standard

As a well-characterized biological response modifier with documented effects on macrophage superoxide production, T-cell proliferation, and cytokine secretion (particularly IFN-γ), 3-Pyroglutamylthiazolidine-4-carboxylic acid serves as an ideal reference standard for benchmarking novel immunomodulators in vitro and in vivo [2][3].

CNS-Sparing Hepatoprotective or Immunomodulatory Agent Development

Unlike 2-substituted thiazolidine-4-carboxylic acids, which deplete brain NPSH levels and pose neurotoxicity risks, 3-Pyroglutamylthiazolidine-4-carboxylic acid is not associated with this adverse effect. This safety differentiation makes it the preferred starting scaffold for developing CNS-sparing therapeutic candidates in chronic liver disease or long-term immunomodulation [4][5].

High-Yield Synthetic Process for Cost-Effective Bulk Procurement

The availability of a patented quantitative synthesis method using phase transfer catalysis enables high-yield, high-purity production of 3-Pyroglutamylthiazolidine-4-carboxylic acid without toxic intermediates. This supports cost-effective bulk procurement for pharmaceutical development and academic research programs requiring large quantities [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyroglutamylthiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.